molecular formula C20H23NO8 B11159007 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid

Cat. No.: B11159007
M. Wt: 405.4 g/mol
InChI Key: DOKGOTLIJGCLBU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANEDIOIC ACID is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a butyl and methyl substitution on the chromene ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANEDIOIC ACID typically involves multiple steps. One common method includes the esterification of the chromene derivative with acetic acid, followed by the activation of the carboxylic acid group using N,N’-carbonyldiimidazole. This is then reacted with butanediamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANEDIOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

The biological activities of N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid are primarily attributed to its coumarin structure. Research indicates that compounds with this structural motif exhibit a range of biological activities:

Antioxidant Activity : This compound demonstrates significant free radical scavenging properties, which are crucial for reducing oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by reactive oxygen species.

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits efficacy against various bacterial strains, potentially making it useful in developing new antimicrobial agents.

Anticancer Effects : The compound has been investigated for its potential to induce cytotoxicity in cancer cell lines. Mechanistically, it may promote apoptosis and inhibit cell proliferation, making it a candidate for anticancer therapies .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 7-hydroxy-4-methylcoumarin.
  • Esterification : This is followed by the esterification with butyl bromide.
  • Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetic acid under basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant properties of various coumarin derivatives found that this compound exhibited comparable activity to established antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in food preservation and health supplements .

Case Study 2: Anticancer Research

Research exploring the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth, particularly in breast cancer models. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANEDIOIC ACID involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Uniqueness

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANEDIOIC ACID is unique due to its specific substitutions on the chromene ring, which can significantly influence its biological activity and chemical reactivity. The presence of both butyl and methyl groups provides distinct steric and electronic properties compared to other chromene derivatives .

Biological Activity

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid is a complex organic compound that belongs to the class of coumarin derivatives. Its unique chemical structure, characterized by a chromen-2-one core and various functional groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO8, with a molecular weight of approximately 419.4 g/mol. The compound features a butyl group and an acetylated L-aspartic acid moiety, which enhance its solubility and biological interaction potential.

1. Antimicrobial Activity

Research indicates that the coumarin structure of this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit bacterial DNA gyrase, suggesting a mechanism for its antimicrobial effects. This interaction may lead to the disruption of bacterial replication processes, making it a candidate for further development as an antibacterial agent.

2. Anti-inflammatory Effects

The compound has been found to modulate enzyme activity related to inflammation. It potentially influences pathways involved in oxidative stress response, enhancing cellular protection against damage. This activity suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

A variety of studies have explored the biological activities of this compound:

Study Focus Findings
Study 1Antimicrobial EffectsDemonstrated inhibition of bacterial DNA gyrase, indicating potential as an antibacterial agent.
Study 2Anti-inflammatory ActivityShowed modulation of inflammatory pathways, suggesting therapeutic applications in chronic inflammatory diseases.
Study 3Cellular ProtectionInvestigated the compound's role in enhancing cellular defense mechanisms against oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a new antimicrobial agent.

Case Study 2: Inflammatory Response Modulation
In vivo studies involving animal models demonstrated that administration of the compound led to a marked decrease in inflammatory markers compared to control groups. This suggests that it could be effective in managing diseases with inflammatory components.

Properties

Molecular Formula

C20H23NO8

Molecular Weight

405.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid

InChI

InChI=1S/C20H23NO8/c1-3-4-5-12-8-18(25)29-19-11(2)15(7-6-13(12)19)28-10-16(22)21-14(20(26)27)9-17(23)24/h6-8,14H,3-5,9-10H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t14-/m0/s1

InChI Key

DOKGOTLIJGCLBU-AWEZNQCLSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.